molecular formula C26H24N2O6S B2751651 2-[6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 866813-44-7

2-[6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2751651
CAS No.: 866813-44-7
M. Wt: 492.55
InChI Key: MJBONQBBFCEFSI-UHFFFAOYSA-N
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Description

2-[6-ethoxy-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a useful research compound. Its molecular formula is C26H24N2O6S and its molecular weight is 492.55. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Research into the structural aspects of quinoline derivatives, such as the study by Karmakar et al. (2007), delves into the formation of gels and crystalline solids upon treatment with different acids. This work also investigates the fluorescence properties of these compounds, revealing insights into their potential use in sensing applications or as part of materials science (Karmakar et al., 2007).

Synthesis and Antimicrobial Activity

Another study by Habib et al. (2013) focuses on the synthesis of novel quinazolinone derivatives and their antimicrobial activities. This research underscores the potential of quinoline and quinazolinone derivatives in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains (Habib et al., 2013).

Enzyme Inhibitory Activities

The work by Virk et al. (2018) explores the synthesis of triazole analogues and evaluates their enzyme inhibitory activities against targets like carbonic anhydrase and acetylcholinesterase. Such studies are critical for understanding how synthetic compounds can be used to regulate biological processes and develop therapeutic agents (Virk et al., 2018).

Anti-Tuberculosis Activity

Bai et al. (2011) report on the synthesis of acetamide derivatives with anti-tuberculosis activity. Their research illustrates the ongoing search for effective treatments against tuberculosis, highlighting the role of quinoline derivatives in medicinal chemistry (Bai et al., 2011).

Properties

IUPAC Name

2-[6-ethoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-3-34-20-11-14-23-22(15-20)26(30)24(35(31,32)21-12-9-19(33-2)10-13-21)16-28(23)17-25(29)27-18-7-5-4-6-8-18/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBONQBBFCEFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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